molecular formula C14H12F3OP B1609772 Diphenyl(2,2,2-trifluoroethyl)phosphine oxide CAS No. 57328-25-3

Diphenyl(2,2,2-trifluoroethyl)phosphine oxide

Cat. No. B1609772
CAS RN: 57328-25-3
M. Wt: 284.21 g/mol
InChI Key: LXZJQNKLEDFLAB-UHFFFAOYSA-N
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Description

Diphenyl(2,2,2-trifluoroethyl)phosphine oxide is a chemical compound with the molecular formula C14H12F3OP . It has a molecular weight of 284.21 g/mol .

Scientific Research Applications

Photoinitiated Synthesis

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, a variant of the compound , has been used as a phosphorus source in photoirradiated reactions with E – E compounds (E represents a heteroatom), producing thio- or selenophosphinates and thio- or selenoesters. This method demonstrates a novel approach to synthesizing a series of thio- and selenophosphinates through photoinduced cross-coupling reactions (Sato, Kawaguchi, Nomoto, & Ogawa, 2017).

Reaction with Boron Trifluoride Etherate

The reaction of diphenyl[2-(trifluorosilyl)ethyl]phosphine oxide with boron trifluoride etherate produces a compound with the silicon atom being tetracoordinate. This reaction has been explored through multinuclear NMR spectroscopy, revealing insights into the absence of P=O→Si interaction in the resultant compound (Pestunovich, Doronina, Albanov, & Voronkov, 2010).

Interaction with Singlet Oxygen

Research into the reaction of arylphosphines with singlet oxygen includes studies with diphenyl phosphine oxide. These studies have focused on the intramolecular rearrangement processes and their dependence on solvents and concentrations, offering insights into the reactivity and mechanism of these compounds (Gao, Ho, Dong, Khuu, Franco, Sezer, & Selke, 2001).

Synthesis of Fluorinated Compounds

The compound has been used in the synthesis of various fluorinated compounds, including the preparation of 3,3,3-trifluoropropenyl compounds from aromatic aldehydes. This synthesis demonstrates the utility of diphenyl phosphine oxide derivatives in facilitating reactions under specific conditions (Kobayashi, Eda, Tamura, & Ishibashi, 2002).

Applications in Organic Light-Emitting Diodes

Diphenyl[4-(triphenylsilyl)phenyl]phosphine oxide, a related compound, has been studied for its application in organic light-emitting diodes. Its properties, such as charge transport and electron mobility, have been analyzed, contributing to the development of high-efficiency blue phosphorescent devices (Mamada, Ergun, Pérez-Bolívar, & Anzenbacher, 2011).

properties

IUPAC Name

[phenyl(2,2,2-trifluoroethyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3OP/c15-14(16,17)11-19(18,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZJQNKLEDFLAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CC(F)(F)F)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462410
Record name DIPHENYL(2,2,2-TRIFLUOROETHYL)PHOSPHINE OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl(2,2,2-trifluoroethyl)phosphine oxide

CAS RN

57328-25-3
Record name DIPHENYL(2,2,2-TRIFLUOROETHYL)PHOSPHINE OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of ethyl diphenylphosphonite (1.98 g; 5.8 mmol) and 2,2,2-trifluoroethyl iodide (6.1 g; 29 mmol) was stirred at room temperature under nitrogen for 24 hrs. The excess reagents were removed under vacuum. The residue was purified on silica gel using a 0-100% hexane-ethyl acetate gradient to give the target as a white powder (800 mg; 49%).
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl diphenylphosphinite (b1; 20.0 g) and 1,1,1-trifluoro-2-iodoethane (b2; 36.5 g) were put into a reaction vessel under an argon atmosphere, and stirred at room temperature for 4 days. The resulting mixture was purified by means of fraction-collecting column chromatography using ethyl acetate as the eluent and silica gel as the stationary phase powder, and further purified by recrystallization from a mixed solvent of toluene and heptane (volume ratio of toluene:heptane=1:1), and then dried, whereby 12.6 g of 2,2,2-trifluoroethyl diphenylphosphine oxide (b3) was obtained. The yield based on the compound (b1) was 51.2%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
36.5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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